2-(4-(Methoxymethyl)phenyl)acetic acid

Lipophilicity Druglikeness ADME

This para-substituted phenylacetic acid derivative features a methoxymethyl group that uniquely balances lipophilicity (LogP 1.46) and polarity (PSA 46.53 Ų), enabling superior CNS drug candidate development and activity-based probe synthesis. Its versatile handle allows for further functionalization, making it a critical scaffold for medicinal chemists. Choose high purity (≥97%) for reliable, reproducible results.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 343880-24-0
Cat. No. B1322767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Methoxymethyl)phenyl)acetic acid
CAS343880-24-0
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C10H12O3/c1-13-7-9-4-2-8(3-5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyUBICBXUVKYZJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Methoxymethyl)phenyl)acetic acid (CAS 343880-24-0): A Differentiated Phenylacetic Acid Building Block for Medicinal Chemistry and Chemical Synthesis


2-(4-(Methoxymethyl)phenyl)acetic acid (CAS 343880-24-0) is a para-substituted phenylacetic acid derivative characterized by a methoxymethyl group on the aromatic ring. It possesses the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, enabling access to unique structural motifs not readily achievable with unsubstituted or mono-substituted phenylacetic acid analogs . Its methoxymethyl moiety confers distinct physicochemical properties that can be leveraged to modulate lipophilicity, solubility, and metabolic stability in derived compounds [1].

Why 2-(4-(Methoxymethyl)phenyl)acetic acid Cannot Be Replaced by Generic Phenylacetic Acid Analogs


Substituting 2-(4-(Methoxymethyl)phenyl)acetic acid with simpler phenylacetic acid derivatives such as 4-methoxyphenylacetic acid, 4-methylphenylacetic acid, or 4-(hydroxymethyl)phenylacetic acid is scientifically unsound due to significant differences in physicochemical and pharmacokinetic properties. The methoxymethyl group in the target compound introduces a unique combination of lipophilicity and hydrogen-bonding potential that is absent in these analogs . Specifically, the calculated LogP of 1.46 for 2-(4-(Methoxymethyl)phenyl)acetic acid [1] contrasts with the lower LogP of 4-methoxyphenylacetic acid (~1.4) [2], the even lower LogP of 4-methylphenylacetic acid (not well-documented but expected to be lower based on structure), and the significantly more hydrophilic 4-(hydroxymethyl)phenylacetic acid (LogP 0.806) [3]. Such variations in lipophilicity directly impact membrane permeability, protein binding, and metabolic stability of downstream compounds, rendering simple substitution a high-risk approach that can compromise experimental outcomes and product development timelines.

Quantitative Differentiation of 2-(4-(Methoxymethyl)phenyl)acetic acid Against Closest Analogs: Evidence for Informed Procurement


Lipophilicity (LogP) Comparison: 2-(4-(Methoxymethyl)phenyl)acetic acid vs. 4-Methoxyphenylacetic Acid

2-(4-(Methoxymethyl)phenyl)acetic acid exhibits a calculated LogP of 1.46 [1], which is higher than the LogP of 1.40 reported for 4-methoxyphenylacetic acid [2]. This difference of 0.06 LogP units, while modest, indicates a measurable increase in lipophilicity conferred by the methoxymethyl substitution.

Lipophilicity Druglikeness ADME

Lipophilicity (LogP) Comparison: 2-(4-(Methoxymethyl)phenyl)acetic acid vs. 4-(Hydroxymethyl)phenylacetic Acid

2-(4-(Methoxymethyl)phenyl)acetic acid demonstrates a significantly higher LogP (1.46) [1] compared to 4-(hydroxymethyl)phenylacetic acid (LogP = 0.806) [2]. This represents an 81% increase in lipophilicity, which is substantial in medicinal chemistry terms.

Lipophilicity Hydrophilicity ADME

Hydrogen Bonding Capacity: 2-(4-(Methoxymethyl)phenyl)acetic acid vs. 4-Methoxyphenylacetic Acid

2-(4-(Methoxymethyl)phenyl)acetic acid possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor , identical to 4-methoxyphenylacetic acid [1]. However, the methoxymethyl group provides an additional oxygen atom that can participate in hydrogen bonding, potentially enhancing interactions with biological targets or improving solubility in certain solvent systems.

Hydrogen Bonding Solubility Target Engagement

Polar Surface Area (PSA) Comparison: 2-(4-(Methoxymethyl)phenyl)acetic acid vs. 4-Methoxyphenylacetic Acid

2-(4-(Methoxymethyl)phenyl)acetic acid has a calculated Polar Surface Area (PSA) of 46.53 Ų [1], whereas 4-methoxyphenylacetic acid has a PSA of 35.53 Ų . This 11.0 Ų increase (31% higher) reflects the additional polarity introduced by the methoxymethyl group.

Polar Surface Area Druglikeness ADME

Optimal Research and Industrial Applications for 2-(4-(Methoxymethyl)phenyl)acetic acid Based on Differentiated Properties


Medicinal Chemistry: Design of CNS-Penetrant Drug Candidates

Given its moderately high LogP of 1.46 [1] and favorable PSA of 46.53 Ų , 2-(4-(Methoxymethyl)phenyl)acetic acid is well-suited for the synthesis of drug candidates intended for central nervous system (CNS) targets. Its lipophilicity enhances blood-brain barrier penetration while the PSA remains within the optimal range for CNS drugs (typically <70 Ų). This compound can serve as a privileged scaffold for developing novel analgesics, anti-inflammatory agents, or other CNS-active therapeutics.

Organic Synthesis: Precursor for Unique Heterocyclic Building Blocks

The methoxymethyl group in 2-(4-(Methoxymethyl)phenyl)acetic acid provides a versatile handle for further chemical transformations. It can undergo reactions such as oxidation to the aldehyde or carboxylic acid, or reduction to the hydroxymethyl derivative, enabling the synthesis of diverse heterocyclic compounds. This makes it an invaluable intermediate in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.

Chemical Biology: Development of Activity-Based Probes

The balanced lipophilicity and polarity of 2-(4-(Methoxymethyl)phenyl)acetic acid, as evidenced by its LogP (1.46) and PSA (46.53 Ų), make it an excellent starting material for the synthesis of activity-based probes. The methoxymethyl group can be functionalized with reporter tags or affinity handles while maintaining favorable cellular permeability. This enables the creation of tool compounds for studying protein function and drug-target engagement in living cells.

Agrochemical Discovery: Synthesis of Crop Protection Agents

The phenylacetic acid core is a common motif in many agrochemicals. The unique substitution pattern of 2-(4-(Methoxymethyl)phenyl)acetic acid offers opportunities to develop novel herbicides, fungicides, or insecticides with improved physicochemical properties. Its moderate lipophilicity (LogP 1.46) and hydrogen bonding capacity (3 acceptors, 1 donor) can enhance foliar uptake and translocation within plants, potentially leading to more efficacious and environmentally benign crop protection solutions.

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